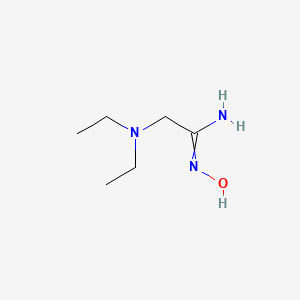

2-(Diethylamino)-N'-hydroxyacetimidamide

Description

Overview of the Amidoxime (B1450833) Functional Group

Amidoximes are a unique class of chemical compounds that feature both a hydroxylamino and an amino group attached to the same carbon atom. nih.gov This dual functionality imparts a versatile reactivity that makes them valuable building blocks in the synthesis of various heterocyclic compounds. nih.gov The general structure of an amidoxime can be represented as R-C(NH2)=NOH, where 'R' can be an alkyl or aryl group. mdpi.com

The amidoxime functional group is known to exist in tautomeric forms, including the amidoxime, iminohydroxylamine, aminonitrone, and nitroso-amine forms. mdpi.com The presence of a zwitterionic form, the aminonitrone, has been identified through spectroscopic methods. mdpi.com Amidoximes are generally considered to be stable compounds and are often used as bioisosteres of carboxylic acids in medicinal chemistry. mdpi.com

The acidity of the amidoxime functional group is a critical parameter, particularly in applications such as metal chelation. However, a wide range of pKa values has been reported, leading to some controversy in the field. researchgate.netacs.org Experimental and computational studies on representative amidoximes like acetamidoxime (B1239325) and benzamidoxime (B57231) have been conducted to resolve these discrepancies. researchgate.netacs.org

Chemical Context and Significance of 2-(Diethylamino)-N'-hydroxyacetimidamide within Amidoxime Chemistry

This compound, with the chemical formula C₆H₁₅N₃O, is a specific member of the amidoxime family. nih.gov Its structure features a diethylamino group attached to the carbon atom of the acetimidamide backbone. This substitution pattern distinguishes it from simpler amidoximes and can influence its chemical and physical properties.

The presence of the tertiary amine (diethylamino group) in addition to the core amidoxime functionality suggests the potential for complex coordination chemistry and varied biological interactions. While specific research on the significance of this compound is not extensively documented in publicly available literature, its structure places it within the broad and actively researched field of amidoxime chemistry.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₅N₃O | nih.gov |

| Molecular Weight | 145.2028 g/mol | nih.gov |

| CAS Number | 89599-94-0 | nih.gov |

| InChI | InChI=1S/C6H15N3O/c1-3-9(4-2)5-6(7)8-10/h10H,3-5H2,1-2H3,(H2,7,8) | nih.gov |

| InChI Key | HZXULNVBFPVHLU-UHFFFAOYSA-N | nih.gov |

| Synonyms | Ethanimidamide, 2-(diethylamino)-N-hydroxy-; 2-(diethylamino)-N'-hydroxyethanimidamide | nih.gov |

Historical Development and Evolution of Research in Amidoxime Chemistry

The study of amidoximes dates back to the 19th century. The first synthesis of an amidoxime, specifically formamidoxime, was achieved in 1873 by Lossen and Schigerdecker. nih.govresearchgate.net However, it was not until 1884 that the chemical structure of amidoximes was correctly proposed by Tiemann. nih.govresearchgate.net

Since their initial discovery, the synthesis and reactions of amidoximes have been extensively explored. A pivotal moment in the evolution of amidoxime chemistry was the development of the most common synthesis method: the nucleophilic attack of hydroxylamine (B1172632) on a nitrile. nih.govresearchgate.net This straightforward and generally high-yielding reaction has made a wide variety of amidoximes accessible for research and application. nih.gov

Over the years, research has expanded from fundamental synthesis and characterization to exploring their diverse applications. Initially, their utility as intermediates in organic synthesis was the primary focus. nih.gov More recently, the field has seen significant growth in investigating the biological activities of amidoximes, leading to their study as potential therapeutic agents. nih.gov

Scope and Relevance of Current Academic Research on the Chemical Compound

While specific academic research focusing solely on this compound appears to be limited in the public domain, the broader field of amidoxime chemistry is a vibrant area of investigation. Current research on amidoximes spans a wide range of applications, from medicinal chemistry to materials science.

In medicinal chemistry, amidoximes are being investigated for a plethora of biological activities, including as antibacterial, antifungal, antiviral, and anti-inflammatory agents. nih.gov Their ability to act as prodrugs, for example by being reduced to amidines or releasing nitric oxide (NO), is a particularly active area of research. nih.govmdpi.com

In materials science, polymers containing amidoxime functional groups, such as poly(acrylamidoxime), have garnered significant attention for their ability to adsorb heavy metals from water. acs.org A notable application is the extraction of uranium from seawater, a field that has seen substantial progress in recent years. acs.org

Table 2: Common Synthesis Methods for Amidoximes

| Starting Material | Reagent | General Conditions | Reference |

| Nitrile | Hydroxylamine | Typically in an alcohol solution, often with a base like sodium carbonate, under reflux. | nih.gov |

| Thioamide | Hydroxylamine | - | nih.gov |

| Amidine Hydrochloride | Hydroxylamine | - | nih.gov |

| Iminoether | Hydroxylamine | - | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(diethylamino)-N'-hydroxyethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O/c1-3-9(4-2)5-6(7)8-10/h10H,3-5H2,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXULNVBFPVHLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 2-(Diethylamino)-N'-hydroxyacetimidamide

Traditional methods for the synthesis of N'-hydroxyimidamides rely on the transformation of readily available starting materials such as nitriles and activated amide derivatives. These routes are well-documented and provide reliable access to the target compounds.

Synthesis via Reactions Involving Nitriles and Hydroxylamine (B1172632)

The reaction of nitriles with hydroxylamine or its salts represents a direct and fundamental approach to the formation of N'-hydroxyimidamides. This method involves the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile. The general reaction is as follows:

R-C≡N + NH₂OH → R-C(=NOH)NH₂

For the synthesis of this compound, the corresponding nitrile precursor, 2-(diethylamino)acetonitrile, would be reacted with hydroxylamine. The reaction conditions, such as solvent, temperature, and the use of a base to liberate free hydroxylamine from its salt, are crucial for achieving good yields and minimizing side reactions.

Table 1: Key Parameters for the Synthesis of N'-Hydroxyimidamides from Nitriles

| Parameter | Description | Typical Conditions |

| Nitrile Substrate | The starting material containing the cyano group. For the target compound, this would be 2-(diethylamino)acetonitrile. | Varies depending on the desired final product. |

| Hydroxylamine Source | Typically hydroxylamine hydrochloride or hydroxylamine sulfate, requiring a base for neutralization. | Hydroxylamine hydrochloride, hydroxylamine sulfate. |

| Base | Used to generate free hydroxylamine from its salt. | Sodium carbonate, potassium carbonate, triethylamine (B128534). |

| Solvent | A protic solvent is often used to facilitate the reaction. | Ethanol, methanol, water, or a mixture thereof. |

| Temperature | The reaction is often carried out at elevated temperatures to drive it to completion. | Room temperature to reflux. |

Synthesis through Activated Amide Derivatives (e.g., Imidoyl Chlorides, Thioamides)

An alternative strategy involves the use of activated amide derivatives, which are more reactive towards nucleophiles than the corresponding amides. Imidoyl chlorides and thioamides are common intermediates in this approach. rsc.org

The synthesis via imidoyl chlorides involves the initial conversion of a secondary amide to the corresponding imidoyl chloride, followed by reaction with hydroxylamine. rsc.orgresearchgate.net The activation of the amide can be achieved using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). researchgate.netjetir.org However, the stability of aliphatic imidoyl chlorides can be a challenge, often leading to lower yields. rsc.org

Thioamides , which can be prepared from amides using reagents like Lawesson's reagent, also serve as effective precursors to N'-hydroxyimidamides. rsc.orgnih.gov The thioamide is reacted with hydroxylamine, often in the presence of a metal catalyst or under basic conditions, to yield the desired product. This method can be advantageous due to the generally higher stability of thioamides compared to imidoyl chlorides. nih.govchemrxiv.org

Table 2: Comparison of Activated Amide Derivative Routes

| Activated Derivative | Precursor | Activating Reagent | Advantages | Disadvantages |

| Imidoyl Chloride | Secondary Amide | PCl₅, SOCl₂ | High reactivity. | Instability, especially for aliphatic derivatives; potential for side reactions. rsc.orgresearchgate.net |

| Thioamide | Amide | Lawesson's Reagent | Generally more stable than imidoyl chlorides. nih.gov | May require harsher conditions or catalysts for conversion. rsc.org |

Multi-Step Conversions and Coupling Reactions

In some cases, a multi-step synthetic sequence may be necessary to construct the desired N'-hydroxyimidamide, particularly for more complex molecules. mit.edusyrris.jp These sequences can involve the introduction of the diethylaminoethyl group at a specific stage of the synthesis, followed by the formation of the N'-hydroxyimidamide functionality. For instance, a synthetic route might begin with a different functional group that is later converted to the required nitrile or amide precursor.

Coupling reactions can also be employed to assemble the carbon skeleton of the molecule before the final functional group transformations. While specific multi-step syntheses for this compound are not extensively reported, general principles of organic synthesis allow for the design of such routes, which could involve protecting group strategies and sequential bond-forming reactions. mit.edunih.gov

Novel and Green Synthetic Approaches for N'-Hydroxyacetimidamide Derivatives

Recent research has focused on developing more efficient, environmentally friendly, and atom-economical methods for the synthesis of N'-hydroxyimidamide derivatives.

One-Pot Synthetic Strategies from Carboxylic Acids

A significant advancement is the development of one-pot procedures that start from carboxylic acids, amines, and hydroxylamine. rsc.orgresearchgate.net These methods avoid the isolation of intermediate amides, thereby saving time and resources. A common approach involves the in-situ activation of the carboxylic acid, followed by sequential addition of the amine and then hydroxylamine. nih.gov For the synthesis of this compound, this would entail the reaction of a suitable carboxylic acid precursor with diethylamine (B46881) and subsequently with hydroxylamine in a single reaction vessel. rsc.org

A reported one-pot method utilizes a combination of triphenylphosphine (B44618) and iodine as a dehydrating agent to facilitate the formation of the amide intermediate, which then reacts with hydroxylamine. rsc.org This strategy has been shown to be effective for a range of N-substituted amidoximes, providing moderate to good yields under mild conditions. rsc.org

Table 3: Example of a One-Pot Synthesis from Carboxylic Acids

| Step | Reagents | Purpose |

| 1 | Carboxylic Acid, Amine, Ph₃P, I₂, Et₃N | In-situ formation of the amide. rsc.org |

| 2 | Hydroxylamine Hydrochloride | Formation of the N'-hydroxyimidamide. rsc.org |

Catalytic Methodologies for Enhanced Efficiency

The use of catalysts can significantly improve the efficiency and selectivity of N'-hydroxyimidamide synthesis. While specific catalytic methods for this compound are not detailed in the literature, general catalytic approaches for related transformations are relevant. For instance, the conversion of thioamides to amidines can be catalyzed by various metal complexes. beilstein-journals.org Similarly, the development of catalysts for the direct addition of hydroxylamine to nitriles under milder conditions is an active area of research.

The application of chemoenzymatic cascades represents a promising green approach. For example, a carboxylic acid can be reduced to an aldehyde by a carboxylic acid reductase (CAR), which then forms an oxime in situ with hydroxylamine. nih.gov A subsequent enzymatic dehydration step can yield a nitrile, but modification of this pathway could potentially lead to N'-hydroxyimidamides.

Future research in this area will likely focus on the discovery of novel catalysts that can facilitate the synthesis of this compound and its derivatives with higher yields, lower environmental impact, and greater substrate scope.

Solvent-Free and Environmentally Conscious Protocols

The principles of green chemistry can be applied to the synthesis of this compound, particularly in the formation of the amidoxime (B1450833) functional group. While the initial synthesis of the 2-(diethylamino)acetonitrile precursor is typically carried out in an aqueous medium, which is considered a green solvent, the subsequent conversion to the amidoxime offers further opportunities for environmentally friendly modifications.

Recent research has focused on developing solvent-free and more sustainable methods for amidoxime synthesis. These approaches aim to reduce the use of hazardous organic solvents, minimize waste, and often lead to shorter reaction times and simpler work-up procedures.

Solvent-Free Synthesis:

One promising green approach is the use of solvent-free reaction conditions, often facilitated by microwave or ultrasonic irradiation. These techniques can significantly accelerate the rate of reaction between a nitrile and hydroxylamine, leading to higher yields in shorter timeframes. For instance, heating a neat mixture of a nitrile and hydroxylamine hydrochloride in a microwave oven has been shown to be an effective method for the synthesis of amidoximes.

Ultrasound-Assisted Synthesis:

Ultrasonic irradiation provides another energy-efficient and environmentally benign method for chemical synthesis. The acoustic cavitation generated by ultrasound can enhance mass transfer and accelerate the reaction rate between the nitrile and hydroxylamine, even at ambient temperatures. This can lead to a reduction in energy consumption and potentially avoid the need for heating.

Water as a Green Solvent:

When a solvent is necessary, water is an excellent green alternative to traditional organic solvents. The reaction of nitriles with aqueous hydroxylamine can be an effective method for the synthesis of amidoximes. This approach eliminates the need for flammable and toxic organic solvents, simplifying the reaction setup and work-up procedures.

The following table summarizes some environmentally conscious protocols that could be adapted for the synthesis of this compound from its corresponding nitrile.

| Method | Energy Source | Solvent | Typical Reaction Time | General Yield Range |

| Microwave-assisted | Microwave Irradiation | Solvent-free | 5 - 15 minutes | 70 - 95% |

| Ultrasound-assisted | Ultrasonic Waves | Water or Ethanol | 1 - 3 hours | 65 - 90% |

| Aqueous Synthesis | Conventional Heating | Water | 4 - 24 hours | 50 - 85% |

These greener alternatives offer significant advantages in terms of reduced environmental impact and improved reaction efficiency. The choice of method would depend on the specific reactivity of 2-(diethylamino)acetonitrile and the desired scale of the synthesis.

Mechanistic Insights into Compound Formation

The formation of this compound proceeds through a well-understood reaction mechanism, primarily involving nucleophilic addition to a nitrile. The synthesis can be broken down into two key stages: the formation of the 2-(diethylamino)acetonitrile precursor and its subsequent conversion to the N'-hydroxyacetimidamide.

Formation of 2-(diethylamino)acetonitrile (Strecker Synthesis Variant):

The synthesis of the α-aminonitrile precursor is a classic example of a reaction that shares features with both the Strecker and Mannich reactions. wikipedia.orgadichemistry.comwikipedia.org The mechanism involves the following steps:

Iminium Ion Formation: In the presence of an acid or, in this case, the bisulfite adduct, formaldehyde (B43269) reacts with diethylamine to form a diethylaminomethyl cation, which is an iminium ion.

Nucleophilic Attack of Cyanide: The cyanide ion (from sodium cyanide) then acts as a nucleophile and attacks the electrophilic carbon of the iminium ion. This results in the formation of the α-aminonitrile, 2-(diethylamino)acetonitrile.

Conversion to this compound:

The second stage involves the nucleophilic addition of hydroxylamine to the nitrile group of 2-(diethylamino)acetonitrile. The mechanism is as follows:

Nucleophilic Attack: The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbon atom of the nitrile group. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A series of proton transfers then occurs, resulting in the formation of the final product, this compound.

Influence of the Diethylamino Group:

The presence of the 2-(diethylamino) group has a significant influence on the reactivity of the nitrile. The diethylamino group is an electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom. This has two opposing effects:

Electronic Effect: The electron-donating nature of the diethylamino group can decrease the electrophilicity of the nitrile carbon, potentially slowing down the rate of nucleophilic attack by hydroxylamine compared to an unsubstituted acetonitrile.

Steric Effect: The bulky diethylamino group may also sterically hinder the approach of the nucleophile to the nitrile carbon.

Despite these potential deactivating effects, the reaction with hydroxylamine is generally robust and can be driven to completion, often with the application of heat or other energy sources as described in the environmentally conscious protocols.

Chemical Reactivity and Transformation Studies

Fundamental Reaction Types of the N'-Hydroxyacetimidamide Moiety

The N'-hydroxyacetimidamide functional group is a versatile chemical entity capable of undergoing several fundamental reaction types. Its reactivity is characterized by the interplay between the nucleophilic nitrogen atoms and the electrophilic carbon atom, as well as the properties of the hydroxylamino group.

The hydrolysis of the N'-hydroxyacetimidamide moiety, analogous to the hydrolysis of simpler amides, can proceed under both acidic and basic conditions, leading to the cleavage of the carbon-nitrogen bond. acs.orglibretexts.org

Under acidic conditions, the reaction is typically catalyzed by a strong acid like HCl and requires heat. The mechanism involves the protonation of the hydroxylamino oxygen, followed by the nucleophilic attack of a water molecule on the imidoyl carbon. This leads to a tetrahedral intermediate which subsequently breaks down to form N,N-diethylglycinamide and hydroxylamine (B1172632).

In basic conditions, such as heating with aqueous sodium hydroxide (B78521), the hydroxide ion acts as the nucleophile, attacking the electrophilic carbon atom. acs.org This process results in the formation of a tetrahedral intermediate that collapses, expelling the hydroxylamide anion to yield N,N-diethylglycinamide and hydroxylamine. tutorchase.com

Table 1: Hydrolysis of 2-(Diethylamino)-N'-hydroxyacetimidamide

| Condition | Reagents | Products | General Mechanism |

|---|---|---|---|

| Acidic | Dilute HCl, Heat | N,N-Diethylglycinamide, Hydroxylamine | Acid-catalyzed nucleophilic acyl substitution libretexts.org |

| Basic | NaOH(aq), Heat | N,N-Diethylglycinamide, Hydroxylamine | Base-catalyzed nucleophilic acyl substitution tutorchase.com |

The N'-hydroxyacetimidamide group can be reduced to form the corresponding amidine. This transformation is a key reaction, as amidoximes are sometimes used as prodrugs that are enzymatically reduced to the active amidine form in biological systems. nih.gov One study reports the reduction of parent amidoximes to yield Boc-derived amidines. nih.gov

Alternatively, strong reducing agents like lithium aluminum hydride (LiAlH₄), which are known to reduce amides to amines, can also be employed. masterorganicchemistry.comucalgary.cabyjus.com In this case, the reaction would likely proceed further, reducing the entire functional group to afford N1,N1-diethyl-ethane-1,2-diamine. The mechanism for this type of reduction typically involves the conversion of the C=NOH group to a CH-NH₂ group.

Following reduction, the resulting amidine or diamine products can be further modified through derivatization. A common technique is the protection of the amino groups, for instance, by reacting them with Di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form Boc-protected derivatives. nih.gov This is often done in organic synthesis to control the reactivity of the amino groups in subsequent reaction steps.

The N'-hydroxyacetimidamide moiety can participate in nucleophilic substitution reactions, acting as an effective nucleophile. Amidoximes are considered α-nucleophiles, a class of nucleophiles that exhibit enhanced reactivity. researchgate.net The reaction site is typically the oxygen atom of the hydroxylamino group, which acts as the O-nucleophile, particularly in reactions with acylating agents. researchgate.net This reactivity is observed in acidic, neutral, and basic media. researchgate.net

The nucleophilicity of the amidoxime (B1450833) group can also be directed towards metal-activated substrates. For example, amidoximes react with platinum(II)-activated nitriles. nih.gov In these reactions, the amidoxime can display bifunctional reactivity, where both the hydroxylamino (HON) group and the amino (NH₂) group participate in the nucleophilic attack, leading to the formation of complex heterocyclic structures. nih.govresearchgate.net This bifunctional behavior highlights the versatile nucleophilic character of the amidoxime functional group.

Intramolecular Rearrangements and Tautomerism

The N'-hydroxyacetimidamide structure is not static; it exists as an equilibrium of several tautomeric forms. This phenomenon is critical to its chemical properties and reactivity.

The most significant tautomeric equilibrium involves three primary forms: the amidoxime, the aminonitrone, and the iminohydroxylamine tautomers. nih.gov

Amidoxime form: This is the commonly drawn structure, R-C(NR'₂)=NOH. Theoretical studies generally show this form to be the most thermodynamically stable of the tautomers. researchgate.net

Iminohydroxylamine form: This tautomer has the structure R-C(=NR'₂)-NHOH. It is generally less stable than the amidoxime form. researchgate.net

Aminonitrone form: This is a zwitterionic structure, R-C(NR'₂)=N⁺H-O⁻. The stability of this form is highly influenced by the solvent, with protic solvents capable of hydrogen bonding showing a stabilizing effect. nih.gov

The reactivity of the compound can be influenced by the tautomeric equilibrium. For instance, the nitrone form, while less stable, can exhibit higher reactivity in certain reactions like cycloadditions. nih.gov

The study of these tautomeric equilibria relies heavily on a combination of spectroscopic techniques and computational chemistry.

Computational Studies: Density Functional Theory (DFT) is a powerful tool used to investigate the structures and relative energies of the tautomers. nih.govnih.gov Calculations using functionals like B3LYP and M06-2X with various basis sets (e.g., 6-311++g**, aug-cc-pvtz) have been employed to model the system. researchgate.netnih.gov These studies provide insights into the thermodynamic stabilities of the different forms and the energy barriers for their interconversion. researchgate.net For example, while the energy difference between the amidoxime and iminohydroxylamine tautomers may be only 4-10 kcal/mol, the activation energy for their uncatalyzed interconversion can be quite high (33-71 kcal/mol), suggesting the process is slow at room temperature without a catalyst. researchgate.net Solvent effects are often included in these models using methods like the SMD continuum solvation model to better reflect solution-phase behavior. nih.gov

Spectroscopic Studies: Experimental verification of the tautomeric forms is achieved through various spectroscopic methods. NMR (¹H, ¹³C) spectroscopy is used to identify the dominant tautomer in solution by analyzing chemical shifts. ucalgary.cafuturelearn.com UV-Vis spectroscopy can also distinguish between tautomers, as their different electronic structures lead to distinct absorption spectra. ucalgary.ca These experimental results are often compared with computationally predicted spectra (e.g., via TD-DFT) to confirm the identity of the species present in equilibrium.

Table 2: Computational Insights into N'-Hydroxyamidine Tautomerism

| Tautomer | Relative Stability | Key Findings from Computational Studies |

|---|---|---|

| Amidoxime | Most stable | Generally the thermodynamic minimum on the potential energy surface. researchgate.net |

| Iminohydroxylamine | Less stable | Energy difference of ~4-10 kcal/mol compared to the amidoxime form. researchgate.net |

| Aminonitrone | Variable | Stabilized by protic solvents; relative energy is solvent-dependent. nih.gov |

Acid-Base Chemistry and Protonation Equilibria of this compound

The chemical behavior of this compound in solution is significantly influenced by its acid-base properties. The molecule possesses distinct functional groups that can participate in protonation and deprotonation equilibria, thereby governing its reactivity, solubility, and interactions with other chemical species. The key functional groups dictating its acid-base chemistry are the tertiary amine (diethylamino group) and the N'-hydroxyacetimidamide moiety.

pKa Determinations and their Impact on Reactivity

The pKa value is a quantitative measure of the acidity or basicity of a chemical compound. For a compound with multiple ionizable groups like this compound, multiple pKa values will describe the protonation state of the molecule at different pH values. The diethylamino group, being a tertiary amine, is basic and will be protonated at acidic pH. The N'-hydroxyacetimidamide group contains both a hydroxylamine and an imine-like nitrogen, contributing to its potential for both acidic and basic behavior.

The reactivity of this compound is directly linked to its protonation state. When the diethylamino group is protonated, it carries a positive charge, which can influence the molecule's nucleophilicity and its interaction with biological targets or other reactants. The protonation state of the N'-hydroxyacetimidamide group is also crucial as it can affect its ability to act as a nucleophile or to coordinate with metal ions.

Influence of Substituent Effects on Acidity and Basicity

The acidity and basicity of the this compound molecule are significantly influenced by the electronic properties of its constituent groups. These substituent effects are primarily categorized as inductive effects and resonance effects.

The diethylamino group, an alkylamine, is a classic example of an electron-donating group (EDG). pharmaguideline.com The alkyl groups push electron density towards the nitrogen atom through a positive inductive effect (+I). pharmaguideline.compharmaguideline.com This increased electron density on the nitrogen makes the lone pair of electrons more available for donation to a proton, thus increasing the basicity of the amine. pharmaguideline.compharmaguideline.com Therefore, the diethylamino group in this compound enhances the basicity of the molecule.

Conversely, electron-withdrawing groups (EWGs) decrease basicity by pulling electron density away from the nitrogen atom, making the lone pair less available. quora.com For example, if the ethyl groups were replaced with electronegative atoms or groups, the basicity of the amine would be expected to decrease. quora.com

In a broader context, the effect of substituents on the acidity of related compounds like carboxylic acids is well-documented. Electron-withdrawing groups stabilize the conjugate base (carboxylate anion), thereby increasing the acidity of the parent acid. libretexts.orgopenstax.org This principle can be extrapolated to understand the acidity of the N'-hydroxy moiety in the subject compound.

To illustrate the impact of substituents on pKa values, the following table presents data for substituted benzoic acids, demonstrating how electron-donating and electron-withdrawing groups alter acidity.

| Substituent (at para position) | pKa of Substituted Benzoic Acid | Effect of Substituent |

| -OCH₃ | 4.47 | Electron-donating (decreases acidity) |

| -CH₃ | 4.34 | Electron-donating (decreases acidity) |

| -H | 4.19 | Reference |

| -Cl | 3.98 | Electron-withdrawing (increases acidity) |

| -NO₂ | 3.44 | Strongly electron-withdrawing (increases acidity) |

This table demonstrates the general principle of substituent effects on acidity using benzoic acid derivatives as an example. openstax.org

Similarly, for aromatic amines, electron-donating groups increase basicity, while electron-withdrawing groups decrease it. fiveable.me The principles of these substituent effects are crucial for predicting and understanding the chemical reactivity and behavior of complex molecules like this compound.

Coordination Chemistry and Ligand Properties

Structural Features and Coordination Modes of Amidoxime (B1450833) Ligands

Amidoxime ligands are characterized by their ability to form stable complexes with a wide range of metal ions, particularly transition metals, lanthanides, and actinides. acs.orgacs.org Their coordination behavior is dictated by the presence of multiple donor atoms and their protonation state.

The amidoxime group possesses amphoteric properties, featuring both a weakly acidic hydroxyl (-NOH) group and, in the case of primary or secondary amines, a basic amino group. researchgate.net The chelation behavior of amidoxime ligands is highly dependent on the pH of the medium, which controls the protonation state of the functional group.

In its neutral form, the amidoxime ligand can coordinate to a metal center, though this is less common. The deprotonated, or anionic, form of the ligand is a much more potent chelating agent. nih.govrsc.org Deprotonation typically occurs at the oxime's hydroxyl group, creating an amidoximate anion. researchgate.netresearchgate.net This process is crucial for the formation of stable chelate rings with a metal ion. At lower pH values, the high concentration of protons can lead to the protonation of the hydroxyl and amino groups, which diminishes their capacity to form chelation complexes with metal cations. researchgate.net Theoretical studies, particularly using Density Functional Theory (DFT), have examined the coordination of various amidoxime forms with metal ions like uranyl (UO₂²⁺). These studies indicate that coordination involving the tautomerized neutral form and the anionic (deprotonated) amidoxime are the most plausible and stable. nih.govrsc.org

Denticity refers to the number of donor atoms in a single ligand that bind to the central metal atom. wikipedia.orglibretexts.org Amidoxime ligands are typically classified as bidentate, meaning they bind to a metal ion through two donor atoms. researchgate.netbyjus.com This bidentate coordination leads to the formation of a stable five-membered chelate ring, a phenomenon known as the chelate effect. Polydentate ligands, like amidoximes, tend to form significantly more stable complexes compared to monodentate ligands that bind through only one atom, a stability increase that is primarily driven by favorable entropic factors. wikipedia.org

The coordination of the N,O-donor set of the amidoxime ligand to a transition metal ion creates a specific ligand field around the metal. This field influences the d-orbital splitting of the metal, which in turn affects the electronic, magnetic, and spectroscopic properties of the resulting complex. The strength of this ligand field and the resulting stereochemistry of the complex (e.g., octahedral, square planar) depend on the specific metal ion, its oxidation state, and the coordination number. For instance, the coordination of multiple bidentate amidoxime ligands to an octahedral metal center can result in chiral complexes. wikipedia.org

The primary donor atoms involved in the coordination of amidoxime ligands are the oxygen and nitrogen atoms of the oxime group (-C=NOH). researchgate.net While the 2-(Diethylamino)-N'-hydroxyacetimidamide ligand also contains a tertiary amine nitrogen, the amino group in amidoximes is generally considered non-coordinating. researchgate.net This is attributed to a mesomeric effect where the lone pair of the amino nitrogen participates in resonance with the C=N double bond, imparting a partial positive charge on the nitrogen and reducing its nucleophilicity. researchgate.net

Deprotonation occurs at the oxime's oxygen atom, which then serves as a primary, negatively charged donor site. researchgate.net Metal binding can occur in several modes, as summarized in the table below. The most common and stable mode is bidentate chelation involving both the oxime nitrogen and the deprotonated oxime oxygen. nih.govrsc.org DFT calculations have shown that for some metals, like uranyl, an η²-coordination (where both N and O atoms are considered a single bonding unit) is the most stable binding motif. nih.govmdpi.com For other metals, such as Ga(III), a monodentate binding through only the oxygen atom has been suggested as the most stable form, indicating that the preferred binding mode can be highly dependent on the specific metal ion. fao.org

| Ligand Form | Coordination Mode | Description | Typical Donor Atoms |

|---|---|---|---|

| Neutral | Monodentate (κ¹) | The ligand is not deprotonated and binds through a single atom. | Oxime Nitrogen or Oxygen |

| Deprotonated | Monodentate (κ¹) | The ligand is deprotonated and binds through the oxime oxygen. | Oxime Oxygen (O⁻) |

| Deprotonated | Bidentate Chelate (κ²) | The deprotonated ligand forms a stable ring by binding through two separate atoms. | Oxime Nitrogen and Oxygen (N, O⁻) |

| Bidentate (η²) | The N-O group of the deprotonated ligand binds as a single unit to the metal center. nih.govmdpi.com |

Complexation with Transition Metal Ions

Amidoxime ligands, and by extension this compound, are known for their ability to form stable complexes with a variety of transition metal ions. This reactivity is central to their application in areas such as metal extraction and separation. acs.org

The versatility of the amidoxime group allows for several distinct binding motifs when complexing with transition metals. As discussed, these include monodentate (η¹-O) and bidentate (κ²-N,O or η²-N,O) coordination. nih.govrsc.org The preferred motif is influenced by factors such as the metal ion's size, charge, and electronic configuration, as well as the reaction conditions. For example, reactions of amidoximes with cis-[PtCl₂(Me₂SO)₂] can yield different products depending on the pH. In neutral media, a monodentate complex is formed where the neutral amidoxime ligand coordinates to the platinum. In the presence of a base, the ligand deprotonates to form a more stable bidentate chelating complex. researchgate.net The stereochemistry of the resulting complexes is directly influenced by the ligand's geometry and denticity. Bidentate ligands like amidoximes impose significant geometric constraints, often leading to specific isomeric forms, such as the cis configuration in square planar complexes or defined chirality in octahedral complexes. wikipedia.orgresearchgate.net

A defining characteristic of amidoxime ligands is their remarkable selectivity in binding metal ions. They exhibit a strong affinity for transition metals and actinides while showing very little attraction toward alkali (Group IA) and alkaline earth (Group IIA) metals like Na⁺, K⁺, Ca²⁺, and Mg²⁺. acs.orgacs.org This selectivity is a direct consequence of their ability to form stable chelate complexes, a process that is electronically and sterically unfavorable for alkali and alkaline earth ions. acs.org

Amidoxime-functionalized materials have been extensively studied for the selective extraction of valuable and heavy metals from aqueous solutions. They are particularly renowned for their high affinity for the uranyl ion (UO₂²⁺), making them promising candidates for extracting uranium from seawater. inl.govnih.gov In competitive multi-metal systems, amidoxime-based resins have demonstrated a clear order of affinity. One study reported the selectivity order as U(VI) > Pb²⁺ > Cu²⁺ > Co²⁺ > Cd²⁺, highlighting their potential for separating specific target ions from complex mixtures. researchgate.netresearchgate.net This inherent selectivity makes amidoxime ligands highly valuable for applications in hydrometallurgy, wastewater treatment, and the recovery of strategic elements. researchgate.netresearchgate.net

| Metal Ion | Relative Affinity | Reference |

|---|---|---|

| Uranium (VI) | Very High | researchgate.netresearchgate.net |

| Lead (II) | High | researchgate.netresearchgate.net |

| Copper (II) | Medium | researchgate.netresearchgate.net |

| Cobalt (II) | Low | researchgate.netresearchgate.net |

| Cadmium (II) | Low | researchgate.netresearchgate.net |

| Alkali/Alkaline Earth Metals (Na, K, Ca, Mg) | Very Low / Negligible | acs.orgacs.org |

Coordination with Actinides and Lanthanides

The coordination of this compound with actinides and lanthanides is a key area of research for its potential application in selective extraction processes. The presence of both hard (oxygen) and soft (nitrogen) donor atoms in the amidoxime functional group allows for complex interactions with these metal ions.

The interaction between the uranyl ion (UO₂²⁺) and amidoxime-based ligands, such as this compound, is fundamental to its potential use in uranium extraction from aqueous solutions. While specific studies on this compound are limited, the general principles of uranyl-amidoxime complexation provide a strong framework for understanding its behavior.

The binding of amidoxime ligands to the uranyl ion can occur through several coordination modes. These include monodentate binding, typically through the oxime oxygen, and bidentate chelation involving both the oxime oxygen and the amide nitrogen. A particularly significant binding mode is the η² (eta-2) coordination, where the nitrogen-oxygen bond of the oxime group coordinates to the uranyl center. This η² binding mode is considered to be a key factor in the high affinity and selectivity of amidoxime-based sorbents for uranium.

Table 1: Possible Coordination Modes of Amidoxime Ligands with Uranyl

| Coordination Mode | Description | Key Atoms Involved |

|---|---|---|

| Monodentate | The ligand binds to the metal center through a single atom. | Oxime Oxygen |

| Bidentate Chelation | The ligand binds to the metal center through two donor atoms, forming a ring. | Oxime Oxygen and Amide Nitrogen |

| η² (eta-2) Coordination | The N-O bond of the oxime group directly interacts with the metal center. | Nitrogen and Oxygen of the oxime group |

In practical applications, such as the extraction of uranium from seawater or nuclear waste streams, this compound would be in the presence of various competing metal ions. Therefore, understanding its selectivity is crucial. General studies on amidoxime-based ligands have shown that they can form complexes with a range of metal ions, including transition metals (e.g., vanadium, iron, copper) and other f-block elements.

The selectivity of amidoxime ligands is influenced by factors such as the pH of the solution and the nature of the metal ion. For instance, at the pH of seawater (around 8.2), the uranyl ion exists predominantly as the stable uranyl tricarbonate anion, [UO₂(CO₃)₃]⁴⁻. For a ligand to be effective, it must be able to compete with the carbonate ions and selectively bind to the uranyl center.

Comparative binding studies on similar amidoxime systems have shown that the affinity for different metal ions can vary. While amidoximes show a strong affinity for uranyl, they can also bind to other ions like vanadium(V), which is a major competitor in uranium extraction from seawater. The relative stability of the complexes formed determines the selectivity of the ligand. The specific structure of this compound, with its diethylamino substituent, may influence its selectivity profile compared to other amidoxime ligands.

Studies on the radiolytic stability of related amide and extractant molecules provide insights into the potential behavior of this compound. Research on N,N-dialkyl amides has shown that the stability of the molecule can be influenced by the structure and the type of radiation. rsc.org The formation of metal complexes can also affect the radiolytic stability of the ligand. In some cases, complexation can protect the ligand from radiolytic degradation. For instance, studies on N,N-dioctyl-2-hydroxyacetamide (DOHyA), a degradation product of the extractant TODGA, revealed that the presence of europium complexes enhanced its stability against radiation. utwente.nl This protective effect is attributed to the complexed structure and the scavenging role of counter-ions like nitrate. utwente.nl

Conversely, the degradation products of the ligand can sometimes exhibit continued or altered extraction capabilities. While no direct data exists for this compound, it is anticipated that its radiolytic stability would be a key factor in its potential application in radioactive environments. The diethylamino group might influence the degradation pathways under irradiation.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations provide a microscopic view of molecules, allowing for a detailed understanding of their behavior at the atomic level.

Density Functional Theory (DFT) Investigations of Geometry and Energetics

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. Studies on molecules with similar functional groups, such as 2-(diethylamino)-N-(2, 6-dimethylphenyl)-acetamide, have utilized DFT methods, commonly with the B3LYP functional and a 6-311+G(d,p) basis set, to determine their optimized molecular geometries. researchgate.netbohrium.com This level of theory is effective for predicting bond lengths, bond angles, and dihedral angles in the ground state.

Analysis of Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. numberanalytics.comnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap generally implies lower reactivity. numberanalytics.com

In computational studies of analogous compounds, the analysis of FMOs helps to identify the regions of the molecule that are most likely to be involved in chemical reactions. researchgate.netnih.govresearchgate.net For instance, the distribution of the HOMO often indicates sites susceptible to electrophilic attack, whereas the LUMO distribution highlights sites prone to nucleophilic attack. youtube.com

Electrostatic Potential (ESP) Surface Analysis

The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution around a molecule. researchgate.netnih.gov It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its intermolecular interaction patterns. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are attractive to electrophiles, such as the oxygen and nitrogen atoms. researchgate.net Conversely, regions of positive potential (blue) are electron-poor and represent sites for nucleophilic interaction. nih.gov

ESP analysis performed on similar molecular structures has been used to understand hydrogen bonding capabilities and to predict how the molecule will interact with biological receptors or other reactants. researchgate.netnih.gov

Prediction of Spectroscopic Parameters

Computational methods allow for the simulation of various spectroscopic techniques, providing valuable data that can aid in the interpretation of experimental results.

Computational NMR and IR Spectroscopy Simulations

Theoretical simulations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are powerful tools for structural elucidation. For various organic molecules, DFT calculations have been successfully used to predict ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These theoretical values, when compared to experimental data, can confirm structural assignments.

Similarly, computational methods can calculate the vibrational frequencies that correspond to the peaks in an IR spectrum. researchgate.net These calculated frequencies help in assigning specific vibrational modes to the observed experimental bands, leading to a more complete understanding of the molecular structure and bonding. bohrium.com

Validation against Experimental Data

A crucial step in any computational study is the validation of the theoretical results against experimental data. For related compounds, calculated geometric parameters have been compared with X-ray crystallography data, and simulated IR and NMR spectra have been benchmarked against experimental measurements. bohrium.comnih.gov A strong correlation between the computed and experimental data lends credibility to the theoretical model and the insights derived from it. This validation process ensures that the computational approach provides a reliable representation of the molecule's properties.

Reaction Mechanism Modeling

Theoretical modeling of reaction mechanisms can elucidate the pathways through which a molecule undergoes chemical transformations. This involves mapping the potential energy surface of the reaction, identifying transition states, and calculating the energy barriers associated with these transformations.

A key transformation involving compounds like 2-(Diethylamino)-N'-hydroxyacetimidamide is their synthesis, often from a corresponding nitrile and hydroxylamine (B1172632). Current time information in Chicago, IL, US. Theoretical studies on the synthesis of amidoximes from nitriles have provided a detailed mechanistic understanding of this process. Current time information in Chicago, IL, US. The reaction is believed to proceed through a nucleophilic attack of hydroxylamine on the nitrile carbon, followed by proton transfer steps.

Transition state analysis of this reaction would involve locating the high-energy structures that connect the reactants, intermediates, and products. For the formation of an amidoxime (B1450833), a critical transition state would be associated with the initial nucleophilic addition of hydroxylamine to the nitrile. The geometry of this transition state would likely show an elongated C-N bond of the nitrile and a partially formed C-N bond with the incoming hydroxylamine. Subsequent transition states would correspond to intramolecular or solvent-assisted proton transfers to yield the final amidoxime structure.

In the context of other reactions, such as the catalytic oxidation of the diethylamine (B46881) moiety, transition state analysis could reveal the nature of the species involved in, for example, N-C bond cleavage or dehydrogenation pathways. researchgate.net Studies on the oxidation of diethylamine have suggested that the reaction can proceed through different routes depending on the catalyst, with transition states corresponding to either a two-step dehydrogenation or direct N-C cleavage. researchgate.net

Interactive Table 1: Hypothetical Transition State Geometries in Amidoxime Synthesis

This interactive table allows you to explore the hypothetical geometries of key states in the synthesis of an amidoxime. Click on each state to view its representative structure.

| Reaction State | Description | Representative Structure |

| Reactants | Nitrile and hydroxylamine before reaction. | [Image of a nitrile and a hydroxylamine molecule] |

| Transition State 1 | Nucleophilic attack of hydroxylamine on the nitrile carbon. | [Image of the transition state for nucleophilic attack] |

| Intermediate | Tetrahedral intermediate formed after nucleophilic attack. | [Image of the tetrahedral intermediate] |

| Transition State 2 | Proton transfer from the hydroxylamine nitrogen to the nitrile nitrogen. | [Image of the transition state for proton transfer] |

| Product | The final amidoxime product. | [Image of an amidoxime molecule] |

The energy profile of a reaction pathway provides a quantitative measure of the feasibility of a particular mechanism. By calculating the relative energies of reactants, intermediates, transition states, and products, a reaction coordinate diagram can be constructed.

For the synthesis of amidoximes, theoretical studies have shown that the presence of certain catalysts, such as ionic liquids, can significantly lower the activation energy, making the reaction more efficient and selective. Current time information in Chicago, IL, US. An energy profile for the uncatalyzed reaction would likely show a significant energy barrier for the initial nucleophilic attack, followed by lower energy barriers for the subsequent proton transfer steps.

In the case of the decomposition of the diethylamine portion of the molecule, theoretical and kinetic modeling studies have been conducted on diethylamine itself. nih.gov These studies indicate that the dominant decomposition pathway involves hydrogen abstractions followed by β-scission of the resulting radicals. nih.gov The energy profiles for these pathways would detail the energy changes associated with each elementary reaction step, helping to identify the most likely decomposition products under different conditions.

Interactive Table 2: Illustrative Energy Data for a Generic Amidoxime Synthesis

This table provides example energy values for the different states in a hypothetical amidoxime synthesis reaction.

| Reaction State | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 | +25 |

| Intermediate | +5 |

| Transition State 2 | +15 |

| Product | -10 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. This can provide insights into conformational flexibility and the nature of intermolecular interactions.

The conformational landscape of this compound is influenced by the rotatable bonds within its structure, particularly around the diethylamino group and the C-N bonds of the acetimidamide core. Conformational analysis of structurally related compounds, such as N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, has been performed using a combination of spectroscopic techniques and theoretical calculations. nih.gov These studies have revealed the existence of multiple stable conformers, with their relative populations being influenced by the solvent environment. nih.gov

For this compound, one would expect a similar complexity in its conformational behavior. The diethylamino group can adopt various orientations, and the presence of intramolecular hydrogen bonding between the N'-hydroxy group and the imine nitrogen could further influence the preferred conformations. MD simulations can explore these different conformations and their interconversions, providing a picture of the molecule's flexibility. nih.gov The flexibility of the molecule is a key determinant of its ability to interact with other molecules, such as biological receptors or metal ions. nih.gov

The amidoxime group is known to be an effective chelating agent for various metal ions. acs.org MD simulations are a powerful tool for investigating the dynamics of ligand-metal interactions. Studies on amidoxime-functionalized polymers have used MD simulations to understand the adsorption mechanism of metal ions like cadmium(II). rsc.org These simulations have shown that the amidoxime group is key to the binding process, with the nitrogen and oxygen atoms coordinating to the metal ion. researchgate.netrsc.org

Applications in Chemical Science and Technology

Metal Ion Sequestration and Extraction Processes

The amidoxime (B1450833) functional group is a powerful chelating agent for a variety of metal ions. This property is harnessed in applications ranging from the extraction of valuable elements from dilute solutions to the remediation of hazardous environmental contaminants.

The vast reserves of uranium dissolved in seawater, estimated at over 4.5 billion tons, represent a potential long-term fuel source for nuclear power. thieme-connect.com However, its extremely low concentration (approximately 3.3 parts per billion) makes extraction a significant chemical challenge. Amidoxime-based adsorbents have emerged as one of the most promising technologies for this purpose. The N'-hydroxyacetimidamide moiety in compounds like 2-(Diethylamino)-N'-hydroxyacetimidamide can effectively capture uranyl ions (UO₂²⁺) from seawater.

The mechanism involves the coordination of the uranyl ion with the oxygen and nitrogen atoms of the amidoxime group. To enhance the efficiency and practicality of this process, researchers have developed materials where amidoxime groups are grafted onto various substrates. For instance, flexible cloths made from carbon fibers have been coated with polymers containing amidoxime groups. thieme-connect.com The porous nature of such materials provides a large surface area for capturing the uranyl ions. thieme-connect.com

Recent advancements have focused on electrochemical methods to improve the kinetics of uranium uptake. By applying a current, the migration and deposition of uranyl ions onto the amidoxime-functionalized electrodes can be significantly accelerated compared to passive accumulation. thieme-connect.com In tests, these electrochemical systems have demonstrated the ability to extract several milligrams of uranium per gram of adsorbent material over a period of weeks. thieme-connect.com

Table 1: Performance of Amidoxime-Based Adsorbent for Uranium Extraction

| Adsorbent Type | Extraction Method | Capacity (mg U/g adsorbent) | Extraction Time | Source |

|---|---|---|---|---|

| Amidoxime-coated carbon fiber cloth | Electrochemical | 12.6 | 24 days | thieme-connect.com |

Heavy metal pollution from industrial wastewater is a persistent environmental problem. Amidoxime-functionalized materials offer an effective solution for the removal of toxic heavy metal ions such as lead (Pb²⁺), cadmium (Cd²⁺), and copper (Cu²⁺) from contaminated water. acs.orgstanford.edu The strong chelating ability of the amidoxime group allows it to bind tightly to these metal ions. acs.org

Researchers have designed systems where amidoxime-functionalized polymers are coated onto macroporous carbon electrodes. acs.orgstanford.edu This design combines the high surface area of the carbon support with the excellent metal-binding capability of the amidoxime. An electrochemical approach can be used to enhance the removal process; the applied electric field drives the metal ions to the electrode surface where they are captured by the amidoxime groups and can be subsequently reduced to their elemental state, which regenerates the active sites on the adsorbent. acs.orgstanford.edu This self-refreshing mechanism allows for high removal capacity and long-term operational stability. acs.org

Studies have shown that these systems can rapidly purify contaminated water, reducing heavy metal concentrations to below 5 parts per billion. acs.org The binding affinity of the amidoxime group is selective for heavy metal and transition metal ions over alkali and alkaline earth metals, which are commonly present at high concentrations in water. acs.org

Table 2: Heavy Metal Removal Efficiency of Amidoxime-Based Adsorbents

| Adsorbent Material | Target Metal Ion | Removal Efficiency | pH | Source |

|---|---|---|---|---|

| Palm cellulose-based poly(amidoxime) | Cu²⁺ | up to 98% | 4.0 | acs.org |

| Palm cellulose-based poly(amidoxime) | Fe³⁺ | 37.6% | 2.5 | acs.org |

| Waste fiber-based poly(amidoxime) | Cu²⁺ | High (qe = 298.4 mg/g) | 6.0 | researchgate.net |

To be used effectively in industrial-scale applications like flow-through water treatment or large-scale extraction, the amidoxime chelating agent must be immobilized on a solid support. This has led to the development of a wide range of polymer-supported amidoxime systems. stanford.edu The choice of polymer backbone depends on the desired physical properties, such as mechanical strength, porosity, and chemical resistance.

Common substrates include:

Polyethylene (B3416737) (PE) films: Radiation-induced grafting can be used to attach monomers like acrylonitrile, which are then converted to amidoxime groups. nih.gov

Cellulosic materials: Waste fibers from agricultural products can be processed to derive cellulose (B213188), which is then functionalized with poly(acrylonitrile) and converted to a poly(amidoxime) ligand. researchgate.net

Macroporous carbon: Carbon felts provide a conductive and highly porous support suitable for electrochemical applications. acs.org

These polymer-supported systems create robust, reusable adsorbents. The amidoxime functional groups are covalently bound to the polymer, preventing them from leaching into the treated water. The solid nature of the adsorbent makes it easy to handle and separate from the liquid phase after the extraction process is complete.

Role as Intermediates in Organic Synthesis

Beyond metal sequestration, N'-hydroxyacetimidamides are valuable intermediates in the synthesis of more complex organic molecules, particularly nitrogen-containing heterocyclic compounds and amidines.

The N'-hydroxyacetimidamide functionality is a key precursor for constructing five-membered heterocyclic rings.

1,2,4-Oxadiazoles: These heterocycles can be synthesized by the cyclization of O-acyl amidoximes. researchgate.net The general method involves reacting an amidoxime, such as this compound, with an acylating agent like a carboxylic acid or acyl chloride. researchgate.netresearchgate.net The resulting O-acylated intermediate undergoes a dehydration reaction, often promoted by heat or a dehydrating agent, to form the stable 1,2,4-oxadiazole (B8745197) ring. This method allows for the synthesis of a wide variety of substituted oxadiazoles (B1248032) by changing the acylating agent. researchgate.net

1,2,4-Triazoles: Amidoximes can also serve as precursors for 1,2,4-triazoles. One synthetic strategy involves the reaction of an amidoxime with a nitrile in the presence of a copper catalyst. tandfonline.com This process forms a disubstituted triazole through intermolecular addition and subsequent intramolecular cyclization with dehydration. tandfonline.com Alternatively, heterocyclic N-hydroxyamidines can be cyclized to form fused triazolo systems like s-triazolo[1,5-a]pyrimidines. clockss.org

Amidines are a class of organic compounds characterized by the RC(=NH)NH₂ functional group and are important in medicinal chemistry. A reliable method for synthesizing amidines is through the reduction of amidoximes. thieme-connect.comnih.gov

The conversion of the N'-hydroxyacetimidamide group to an amidine involves the cleavage of the N-O bond. A common and effective method is catalytic hydrogenation. thieme-connect.comtandfonline.com This is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. thieme-connect.com To facilitate the reduction, the hydroxyl group of the amidoxime is often first acylated (for example, with acetic anhydride) to create a better leaving group, making the N-O bond more susceptible to cleavage under mild hydrogenation conditions. tandfonline.comlookchem.com Transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) has also been shown to be an effective, gas-free method for this transformation. thieme-connect.com

This two-step sequence—conversion of a nitrile to an amidoxime, followed by reduction to an amidine—is a versatile and widely used synthetic route that avoids some of the harsh conditions of classical methods like the Pinner reaction. thieme-connect.comtandfonline.com

Table 3: Mentioned Chemical Compounds

| Compound Name | Role/Mention |

|---|---|

| This compound | Subject of the article |

| Uranyl ion (UO₂²⁺) | Ion extracted from seawater |

| Lead (Pb²⁺) | Heavy metal contaminant |

| Cadmium (Cd²⁺) | Heavy metal contaminant |

| Copper (Cu²⁺) | Heavy metal contaminant |

| Acrylonitrile | Monomer for polymer grafting |

| 1,2,4-Oxadiazole | Heterocyclic compound synthesized from amidoximes |

| 1,2,4-Triazole | Heterocyclic compound synthesized from amidoximes |

| Amidine | Functional group synthesized from amidoximes |

Applications in Materials Science

The integration of the amidoxime functional group into various material backbones is a cornerstone of significant advancements in materials science, particularly for environmental remediation and resource recovery.

Functionalization of Nanomaterials (e.g., for sensing applications)

The high surface-area-to-volume ratio of nanomaterials makes them excellent candidates for sensing and detection devices. osti.govnih.govmdpi.com Functionalizing these materials with specific chemical groups that can interact with target analytes is a key strategy in developing highly sensitive and selective sensors. nih.govnih.gov

The amidoxime group, with its ability to chelate metal ions, is utilized in this domain. researchgate.net For instance, amidoxime-modified polymers of intrinsic microporosity (AOPIM-1) have been used to create metallic nanocomposite membranes. In these systems, the amidoxime groups act as anchoring sites for ultra-small silver nanoparticles. researchgate.net These groups, being electron acceptors, enrich the positive charge on the silver nanoparticle surface, which in turn enhances the reversible complex formation with specific molecules like ethylene, enabling selective gas separation membranes. researchgate.net While not a direct sensing application in the traditional sense, this demonstrates the principle of using amidoxime functionalization on a nanostructured material to achieve selective molecular interaction. Other applications for such sorbent media include gas sensing and storage. labpartnering.org

Incorporation into Functional Polymers and Composites

The most prominent application of amidoxime-functionalized polymers is in the extraction of uranium (in the form of the uranyl ion, UO₂²⁺) from seawater. nih.govnih.govbohrium.comrsc.org Nuclear energy is a significant source of clean power, and securing a long-term fuel supply is of paramount importance. rsc.orgmdpi.com Seawater contains vast quantities of uranium, but at very low concentrations, making its extraction a significant challenge. nih.govtandfonline.com

Amidoxime-functionalized polymers have emerged as the most promising adsorbents due to their high adsorption capacity and selectivity for uranyl ions over other competing ions present in seawater. nih.govmdpi.comacs.org The general method involves grafting polymer chains containing nitrile groups onto a stable substrate (like polyethylene or polypropylene (B1209903) fibers) and then converting the nitrile groups to amidoxime groups. mdpi.com

Researchers have developed various forms of these materials, including hydrogels, fibers, and porous frameworks, to maximize the surface area and accessibility of the amidoxime sites. nih.govacs.orgresearchgate.net For example, a poly(amidoxime) (PAO) hydrogel membrane produced by sunlight polymerization has demonstrated high efficiency in chelating uranyl ions. nih.gov Similarly, porphyrin-based hyper-cross-linked polymers functionalized with amidoxime groups show excellent uranium removal rates and high selectivity. acs.org

The performance of these polymers is often evaluated based on their uranium adsorption capacity, which has seen significant improvement through dedicated research efforts. nih.govbohrium.com

Table 1: Performance of Various Amidoxime-Based Polymer Adsorbents for Uranium Extraction

| Polymer Type | Uranium Source | Adsorption Capacity | Contact Time | Reference |

|---|---|---|---|---|

| Poly(amidoxime) Hydrogel | Natural Seawater | 4.87 ± 0.38 mg U/g | 4 weeks | nih.gov |

| Amidoxime-methacrylic acid copolymer (38H) | Seawater | 3.3 mg U/g | 56 days | nih.gov |

| Amidoxime Polymer Gel | Seawater (spiked with 10 ppm U) | 17.02 mg U/g | Not specified | tandfonline.com |

| Amidoxime-based Adsorbent (AF1) | Natural Seawater | 3.9 g U/kg | 56 days | acs.org |

| HCP-TPP-AO | Aqueous Solution | Maintained 84.6% capacity after 7 cycles | Not specified | acs.org |

Chemical Process Research and Degradation Studies

The robustness of materials used in industrial and nuclear processes is critical for safety, efficiency, and economic viability. This necessitates detailed studies on their stability under various, often harsh, conditions.

Stability in Extreme Chemical Environments

Amidoxime-based materials demonstrate considerable stability. For example, amidoxime-functionalized sheets made from upcycled low-density polyethylene (LDPE) show resistance to a range of chemical substances including acids, bases, alcohols, and esters. nih.gov

Thermal stability is another key factor. Thermogravimetric analysis (TGA) of an amidoxime-grafted LDPE sheet (AO-sheet) revealed a multi-stage decomposition process. An initial weight loss between 50-125 °C is attributed to moisture evaporation. The second, more significant decomposition occurs between 325-400 °C, which is associated with the loss of the amidoxime functional group and the grafted polymer chains. The final degradation of the polyethylene backbone happens at a higher temperature range of 450-500 °C. Notably, the functionalized AO-sheet exhibited decomposition at a higher temperature than the original LDPE sheet, indicating enhanced thermal stability. nih.gov

Radiolytic Stability and Complexation Effects in Nuclear Fuel Reprocessing Analogues

In the context of nuclear fuel reprocessing, extractant ligands must be stable against high levels of ionizing radiation (radiolytic stability). osti.govinl.gov Degradation of these ligands can lead to decreased separation efficiency and the formation of problematic byproducts. nih.govinl.gov While extensive research has been conducted on the radiolytic stability of extractants like TBP, DEHBA, and TODGA, direct data on simple amidoxime molecules under these conditions is less common. osti.goviaea.orgnih.gov

However, related research offers valuable insights. Studies on ionic liquids (ILs) functionalized with amidoxime groups have noted that ILs can possess high radiolytic stability, which is an advantage for their use in f-element separations. mdpi.com The complexation of the ligand with a metal ion can significantly influence its stability. For many extractants, uranium loading has been shown to provide a protective effect, increasing the ligand's lifetime under gamma irradiation. nih.gov For instance, the degradation of the extractant N,N-dioctyl-2-hydroxyacetamide (DOHyA) was reduced when it was complexed with Europium(III) ions during irradiation. utwente.nl

The fundamental interaction driving these applications is the complexation between the amidoxime group and metal ions, particularly the uranyl ion. acs.orgnih.govmdpi.com The amidoxime group can coordinate with the uranyl ion in several ways, with theoretical and experimental studies confirming that an η² (eta-2) binding mode, where both the nitrogen and oxygen atoms of the oxime group bind to the uranium center, is particularly stable. mdpi.comresearchgate.net This strong and selective binding is the key to the success of amidoxime-based materials in uranium extraction. mdpi.comrsc.orgrsc.org The stability of these uranyl-amidoxime complexes is a critical factor, and understanding the coordination chemistry allows for the design of more efficient and robust materials for nuclear applications. mdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule and providing insights into the connectivity and environment of individual atoms.

¹H NMR Spectral Interpretation for Proton Environments

The proton NMR (¹H NMR) spectrum of 2-(Diethylamino)-N'-hydroxyacetimidamide would provide a detailed picture of the different proton environments within the molecule. The characteristic signals would arise from the ethyl groups of the diethylamino moiety and the methylene (B1212753) and exchangeable protons of the N'-hydroxyacetimidamide core.

The ethyl groups would exhibit a typical quartet and triplet pattern. The methylene protons (-CH₂-) adjacent to the nitrogen atom are expected to appear as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH₃) would, in turn, show up as a triplet. The methylene protons of the acetimidamide backbone would likely present as a singlet, assuming no coupling with adjacent protons. The chemical shifts of the N-H and O-H protons are highly dependent on the solvent, concentration, and temperature, and would likely appear as broad singlets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₃ (Ethyl groups) | ~ 1.1 | Triplet | 6H |

| -CH₂- (Ethyl groups) | ~ 2.6 | Quartet | 4H |

| -CH₂- (Backbone) | ~ 3.2 | Singlet | 2H |

| N-H | Variable | Broad Singlet | 2H |

| O-H | Variable | Broad Singlet | 1H |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and are subject to variation based on experimental conditions.

¹³C NMR Chemical Shifts and Structural Assignment

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

The carbon atoms of the ethyl groups would appear in the upfield region of the spectrum. The imine carbon (C=N) of the N'-hydroxyacetimidamide group is the most deshielded and would be found significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (Ethyl groups) | ~ 13 |

| -CH₂- (Ethyl groups) | ~ 45 |

| -CH₂- (Backbone) | ~ 55 |

| C=N (Imine) | ~ 158 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and are subject to variation based on experimental conditions.

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between atoms.

A COSY spectrum would show cross-peaks between the signals of the methylene and methyl protons of the ethyl groups, confirming their coupling relationship. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the carbon signals based on the already interpreted proton spectrum. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) could reveal longer-range couplings (2-3 bonds), further solidifying the structural assignment by showing correlations between the backbone methylene protons and the imine carbon, for instance.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Vibrational Band Assignments for Characteristic Functional Groups

The IR and Raman spectra of this compound would display a number of characteristic bands corresponding to the various functional groups.

The O-H and N-H stretching vibrations would appear as broad bands in the high-frequency region of the IR spectrum, typically between 3200 and 3500 cm⁻¹. The C-H stretching vibrations of the alkyl groups would be observed in the 2850-3000 cm⁻¹ range. A strong absorption band corresponding to the C=N stretching of the imine group is a key diagnostic feature and is expected in the region of 1640-1690 cm⁻¹. The C-N stretching vibrations would appear in the fingerprint region, generally between 1000 and 1300 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200-3500 | Strong, Broad |

| N-H Stretch | 3200-3500 | Medium, Broad |

| C-H Stretch (Alkyl) | 2850-3000 | Medium-Strong |

| C=N Stretch (Imine) | 1640-1690 | Strong |

| C-N Stretch | 1000-1300 | Medium |

Note: These are general ranges and the exact positions and intensities can be influenced by the molecular environment and intermolecular interactions.

Detection of Tautomeric Forms via Vibrational Signatures

N'-hydroxyacetimidamides can exist in different tautomeric forms, primarily the amide oxime and the imino hydroxylamine (B1172632) forms. Theoretical studies on N-hydroxy amidines suggest that the amide oxime tautomer is generally more stable. Vibrational spectroscopy can be a powerful tool to detect the presence of different tautomers in equilibrium. For instance, the zwitterionic aminonitrone tautomer of some amidoximes has been identified by the appearance of a medium to strong band around 1690 cm⁻¹ in the FT-IR spectrum, which is distinct from the C=N stretching of the primary amidoxime (B1450833) form. nih.gov Careful analysis of the vibrational spectra under different conditions (e.g., solvent, temperature) could reveal the presence of multiple tautomeric forms of this compound by the appearance of new or shifted bands in the C=N and N-O stretching regions.

X-ray Crystallography

Determination of Solid-State Molecular and Crystal Structures

The molecular structure of this compound is anticipated to exhibit distinct features characteristic of its constituent functional groups. The N'-hydroxyacetimidamide core is expected to be largely planar. Studies on analogous compounds, such as N-hydroxyacetamide, reveal a planar N-hydroxyamide moiety where both oxygen atoms are situated on the same side of the C-N bond, a conformation that minimizes steric hindrance. nih.gov It is probable that this compound would adopt a similar arrangement.

Table 1: Predicted Crystallographic Parameters for this compound (Based on Analogs)

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric (e.g., P2₁) |

| Unit Cell Dimensions | Dependent on packing, influenced by intermolecular forces |

| Molecules per Unit Cell (Z) | Typically 2, 4, or 8 |

| Calculated Density | ~1.1 - 1.3 g/cm³ |

Note: This table is predictive and based on crystallographic data of analogous small molecules. Actual experimental values may differ.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure of this compound is expected to be significantly influenced by a network of intermolecular hydrogen bonds. The N'-hydroxy and the imidamide N-H groups are excellent hydrogen bond donors, while the oxygen atom of the N'-hydroxy group and the nitrogen atoms can act as hydrogen bond acceptors.